N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with a molecular formula of C21H25N3O4S and a molecular weight of 415.51 g/mol. This compound is characterized by its intricate structure, which includes a quinoline ring system, an isobutyl group, and a sulfamoylphenyl moiety.
Mechanism of Action
Target of Action
It is suggested that it may have a role in the regulation of blood pressure and the prevention of arteriosclerosis .
Mode of Action
It is suggested that it may have a significant inhibitory effect on body fat and improve body shape .
Biochemical Pathways
The compound may be involved in the regulation of blood pressure and the prevention of arteriosclerosis . .
Result of Action
The compound is suggested to significantly improve the egg-laying rate during the egg-laying period of poultry, reduce the feed-to-egg ratio, prolong the egg-laying period, and can increase egg weight and reduce shell breakage rate . It is also suggested to significantly improve the initial weight, daily weight gain, weaning weight, and individual weight of young animals, with good group uniformity and high survival rate . It can also effectively prevent the occurrence of latent mastitis .
Action Environment
Feeding this compound during the immunization or disease epidemic period is beneficial to enhance immunity and disease resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide
These compounds share the quinoline core and sulfamoylphenyl moiety but differ in the acyl group attached to the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)13-24-20-10-7-18(12-16(20)4-11-21(24)26)23-29(27,28)19-8-5-17(6-9-19)22-15(3)25/h5-10,12,14,23H,4,11,13H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBIGCDFCOETPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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